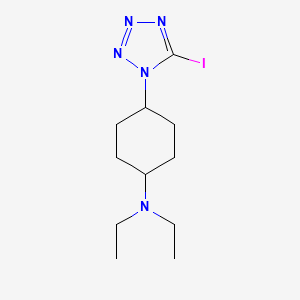![molecular formula C24H16N2O B14191368 ([1,1'-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone CAS No. 922525-65-3](/img/structure/B14191368.png)
([1,1'-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1,1’-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone: is a complex organic compound that combines the structural features of biphenyl and beta-carboline
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone typically involves the coupling of a biphenyl derivative with a beta-carboline derivative. One common method is the Friedel-Crafts acylation reaction, where the biphenyl compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The beta-carboline derivative can be synthesized through the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods: Industrial production of ([1,1’-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone may involve large-scale Friedel-Crafts acylation and Pictet-Spengler reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the beta-carboline moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives of the beta-carboline moiety.
Reduction: Alcohol derivatives of the compound.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with unique electronic properties.
Biology and Medicine:
Pharmacology: The compound exhibits potential as a pharmacophore for the development of drugs targeting neurological disorders due to its beta-carboline structure.
Biological Probes: It can be used as a fluorescent probe for studying biological systems, given its potential fluorescence properties.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its conjugated structure.
Sensors: It can be employed in the development of chemical sensors for detecting various analytes.
Mecanismo De Acción
The mechanism of action of ([1,1’-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone largely depends on its interaction with biological targets. The beta-carboline moiety is known to interact with various neurotransmitter receptors, such as the gamma-aminobutyric acid (GABA) receptor, potentially modulating their activity. Additionally, the compound may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter levels in the brain.
Comparación Con Compuestos Similares
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- (4-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(phenyl)methanone
- (1H-indol-3-yl)(phenyl)methanone
Comparison:
- Structural Differences: While these compounds share a common methanone linkage, they differ in the heterocyclic moiety attached to the phenyl group. The presence of different heterocycles (beta-carboline, benzimidazole, pyrrolopyridine, indole) imparts unique chemical and biological properties.
- Uniqueness: ([1,1’-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone is unique due to the combination of biphenyl and beta-carboline structures, which may confer distinct electronic and pharmacological properties compared to other similar compounds.
Propiedades
Número CAS |
922525-65-3 |
|---|---|
Fórmula molecular |
C24H16N2O |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
(4-phenylphenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone |
InChI |
InChI=1S/C24H16N2O/c27-24(18-12-10-17(11-13-18)16-6-2-1-3-7-16)23-22-20(14-15-25-23)19-8-4-5-9-21(19)26-22/h1-15,26H |
Clave InChI |
ZCRRKPCDBUIIEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=NC=CC4=C3NC5=CC=CC=C45 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)
![1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid](/img/structure/B14191298.png)
![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide](/img/structure/B14191302.png)

![2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine](/img/structure/B14191314.png)
![5-(4-Bromobutyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B14191318.png)
![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)




![[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14191347.png)
![1-Azaspiro[5.5]undecan-8-ol, 7-butyl-2-pentyl-](/img/structure/B14191349.png)
